Cas no 2171907-05-2 (2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde)

2-(3-Chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde is a heterocyclic compound featuring a pyrazole-pyridine core with chloro and fluoro substituents, along with a formyl functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (chloro, fluoro) and reactive (aldehyde) groups enhances its reactivity in nucleophilic additions and cross-coupling reactions, facilitating the synthesis of complex molecules. Its well-defined molecular architecture makes it valuable for constructing biologically active scaffolds. The compound’s stability under standard conditions ensures consistent performance in multi-step synthetic processes. Suitable for use in controlled environments, it requires handling with appropriate safety precautions due to its reactive aldehyde moiety.
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde structure
2171907-05-2 structure
Product name:2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
CAS No:2171907-05-2
MF:C9H5ClFN3O
MW:225.606903791428
CID:6588680
PubChem ID:165588598

2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
    • 2171907-05-2
    • EN300-1615362
    • Inchi: 1S/C9H5ClFN3O/c10-8-1-2-14(13-8)9-3-6(5-15)7(11)4-12-9/h1-5H
    • InChI Key: PTBZQQOWEYGRRO-UHFFFAOYSA-N
    • SMILES: ClC1C=CN(C2C=C(C=O)C(=CN=2)F)N=1

Computed Properties

  • Exact Mass: 225.0105176g/mol
  • Monoisotopic Mass: 225.0105176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 47.8Ų

2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1615362-1.0g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
1g
$914.0 2023-06-04
Enamine
EN300-1615362-50mg
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
50mg
$768.0 2023-09-23
Enamine
EN300-1615362-10000mg
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
10000mg
$3929.0 2023-09-23
Enamine
EN300-1615362-2500mg
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
2500mg
$1791.0 2023-09-23
Enamine
EN300-1615362-2.5g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
2.5g
$1791.0 2023-06-04
Enamine
EN300-1615362-0.05g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
0.05g
$768.0 2023-06-04
Enamine
EN300-1615362-0.5g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
0.5g
$877.0 2023-06-04
Enamine
EN300-1615362-500mg
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
500mg
$877.0 2023-09-23
Enamine
EN300-1615362-0.1g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
0.1g
$804.0 2023-06-04
Enamine
EN300-1615362-5.0g
2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde
2171907-05-2
5g
$2650.0 2023-06-04

Additional information on 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde

Comprehensive Overview of 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde (CAS No. 2171907-05-2)

2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde (CAS No. 2171907-05-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyridine-carbaldehyde derivatives, which are known for their versatile applications in drug discovery and material science. The presence of both chloro and fluoro substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their unique physicochemical properties. Researchers are particularly interested in 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde for its potential role in developing novel antimicrobial agents and crop protection chemicals. The compound's aldehyde functional group allows for further derivatization, enabling the creation of diverse molecular architectures. This flexibility aligns with the growing trend of structure-activity relationship (SAR) studies in modern drug design.

The synthesis of 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde typically involves multi-step reactions, including cross-coupling and oxidation processes. Its CAS No. 2171907-05-2 serves as a unique identifier in chemical databases, facilitating efficient retrieval for researchers. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, which are critical in accelerating drug discovery pipelines.

From an environmental perspective, the use of fluorinated compounds like 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde is being scrutinized for sustainability. Innovations in green chemistry aim to minimize waste and energy consumption during synthesis. This aligns with the broader industry shift toward eco-friendly manufacturing, a topic frequently searched by professionals in the field.

Analytical characterization of 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde often employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for regulatory compliance. The compound's logP value and solubility profile are also critical parameters evaluated during preclinical studies, as they influence bioavailability.

In the context of AI-driven drug discovery, 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde is a candidate for virtual screening and molecular docking simulations. Computational tools can predict its interactions with biological targets, reducing experimental costs. This synergy between computational chemistry and traditional lab work is a hot topic in scientific forums and publications.

Looking ahead, the applications of 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoropyridine-4-carbaldehyde may expand into material science, particularly in the development of organic electronics and sensors. Its conjugated system and electron-withdrawing groups offer tunable electronic properties, appealing to researchers exploring next-generation materials. As the scientific community continues to explore its potential, this compound remains a focal point in interdisciplinary research.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.